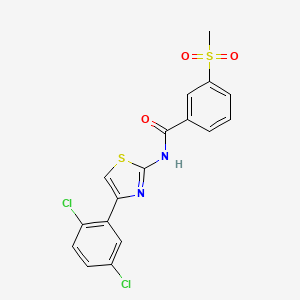

![molecular formula C21H19N3O4S B2721259 N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-52-8](/img/structure/B2721259.png)

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

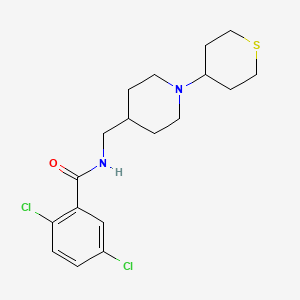

“N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound that contains a thiazole ring and a benzo[d][1,3]dioxole ring . Thiazoles are a class of compounds that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have garnered significant attention due to their pharmacological applications. This compound’s structure includes a benzothiazole scaffold, which has been modulated to exhibit a broad range of anticancer activities . Researchers have explored various 2-substituted derivatives of benzothiazole, some of which have demonstrated potent antiproliferative effects . Investigating the potential of this compound in cancer therapy could be a valuable avenue for further research.

Antiviral Activity

While specific studies on this compound’s antiviral properties are scarce, its structural features warrant investigation. Researchers have synthesized related benzothiazole derivatives and evaluated their antiviral effects . Exploring the antiviral potential of this compound against specific viruses could be an interesting research direction.

Quorum Sensing Inhibition

Quorum sensing (QS) plays a crucial role in bacterial communication and virulence. Novel compounds that inhibit QS without being antibiotics are emerging fields of study . Given the compound’s structure, it might be worth exploring its potential as a quorum sensing inhibitor. QS inhibitors can disrupt bacterial biofilm formation and pathogenesis, making them valuable targets for drug development.

Cytotoxicity and Antitumor Activity

Previous research has highlighted the cytotoxic and antitumor activity of benzothiazole derivatives. Investigating this compound’s effects on tumor cell lines, especially prostate cancer cells, could provide valuable insights . In vitro studies assessing its impact on cell viability and apoptosis induction would be informative.

properties

IUPAC Name |

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c25-19(22-9-8-14-4-2-1-3-5-14)11-16-12-29-21(23-16)24-20(26)15-6-7-17-18(10-15)28-13-27-17/h1-7,10,12H,8-9,11,13H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBFGCFWFHLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)

![Potassium;2-[(4-methylbenzoyl)amino]acetate](/img/structure/B2721181.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2721182.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2721185.png)

![9-Methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine](/img/structure/B2721188.png)

![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)